

# GPRC5D: A Novel Therapeutic Target in Multiple Myeloma and Associated Pathologies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor, class C group 5 member D (GPRC5D), identified by the PDB ID **70QL** in complex with a nanobody, has emerged as a highly promising therapeutic target, primarily in the context of multiple myeloma (MM). This guide provides a comprehensive overview of the diseases and pathologies associated with GPRC5D, focusing on its expression profile, role in pathophysiology, and the therapeutic strategies being developed to target it. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

#### **GPRC5D Biology and Expression Profile**

GPRC5D is an orphan G protein-coupled receptor whose endogenous ligand and precise physiological functions are still under active investigation.[1][2] Structurally, it is a transmembrane receptor protein encoded by the GPRC5D gene on chromosome 12.[3] Its significance in oncology stems from its highly differentiated expression pattern.

Expression in Malignant vs. Normal Tissues: GPRC5D exhibits high and uniform expression on the surface of malignant plasma cells in multiple myeloma.[4][5][6] This expression is notably independent of B-cell maturation antigen (BCMA), another key immunotherapy target in MM, making GPRC5D a valuable alternative for patients who may have relapsed after BCMA-targeted therapies.[3][5][7]



In contrast, GPRC5D expression in normal human tissues is very limited. It is primarily restricted to hard keratin-producing tissues, such as hair follicles, epithelial cells of eccrine sweat glands, and the filiform papillae of the tongue.[3][5][8] This restricted expression profile creates a wide therapeutic window, allowing for targeted destruction of myeloma cells while minimizing on-target, off-tumor toxicities.[1]

### **Association with Multiple Myeloma**

The primary pathology robustly associated with GPRC5D is multiple myeloma, a malignancy of plasma cells.[5][9]

Prognostic Significance: High GPRC5D mRNA expression in bone marrow samples has been linked to a greater number of genetic abnormalities and is associated with high-risk disease.[5] Studies have indicated that elevated GPRC5D expression may correlate with poorer disease outcomes, including shorter progression-free survival and overall survival.[5] A recent study also found that a high positivity rate of GPRC5D on plasma cells is associated with 1q21 gain, a known high-risk cytogenetic abnormality in MM, and may predict a poorer response to initial induction therapy.[10]

Role as a Therapeutic Target: The high expression on myeloma cells and limited presence in healthy tissues make GPRC5D an ideal target for immunotherapies.[5][6] Several therapeutic modalities targeting GPRC5D are in development or have been approved, including bispecific antibodies, CAR-T cells, and antibody-drug conjugates.[11][12][13][14] Talquetamab, a GPRC5D x CD3 bispecific T-cell engager, is the first approved therapy in this class.[6]

### **Associated Pathologies and On-Target Toxicities**

While the therapeutic window for GPRC5D is favorable, its expression in certain normal tissues leads to a unique set of on-target, off-tumor toxicities when targeted by potent immunotherapies. These are not diseases caused by GPRC5D itself but are pathologies resulting from therapeutic intervention.[11][13]

Common toxicities associated with GPRC5D-targeted therapies include:

 Oral Toxicities: Due to GPRC5D expression on taste buds and salivary glands, patients may experience dysgeusia (altered taste), xerostomia (dry mouth), and other oral discomforts.[15] [16][17]



- Dermatologic and Nail Toxicities: Expression in hair follicles and skin can lead to a desquamating rash, dry skin, hair thinning or loss, and nail changes or loss.[15][16][17]
- Cerebellar Toxicities: Rare instances of cerebellar toxicity, including ataxia and dysdiadochokinesia, have been reported, as low levels of GPRC5D expression have been noted in the cerebellum.[15][17]

Management of these toxicities is a key focus in the clinical application of GPRC5D-directed treatments.[16]

### **Quantitative Data Summary**

The following tables summarize key quantitative data regarding GPRC5D expression and the efficacy of targeted therapies.

Table 1: GPRC5D mRNA Expression Levels

| Comparison Group                         | Fold Increase in GPRC5D mRNA | Reference |
|------------------------------------------|------------------------------|-----------|
| Myeloma Cells vs. Normal<br>Plasma Cells | 2 to 4 times                 | [18]      |
| Malignant Plasma Cells vs. B<br>Cells    | ~1000 times                  | [8]       |

| Normal Plasma Cells vs. B Cells | ~500 times |[8] |

Table 2: Clinical Efficacy of GPRC5D-Targeted Therapies in Relapsed/Refractory MM

| Therapy Type        | Agent       | Overall Response<br>Rate (ORR) | Reference |
|---------------------|-------------|--------------------------------|-----------|
| Bispecific Antibody | Talquetamab | 71% - 74%                      | [4][7]    |

| CAR-T Cell Therapy | NCT05739188 Study | 85.7% (6/7 patients) |[4] |



## **Signaling and Therapeutic Mechanisms**

While GPRC5D is classified as a G protein-coupled receptor, its specific downstream signaling pathways in myeloma cells are not yet fully elucidated.[2] Current therapeutic approaches do not typically modulate this pathway but instead use the protein as a surface anchor to direct immune-mediated killing.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What GPRC5D inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. GPRC5D Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2023ASH | Exploring Advances in Clinical Research on GPRC5D-Targeted Drugs-DIMA BIOTECH [dimabio.com]
- 5. GPRC5D as a novel target for the treatment of multiple myeloma: a narrative review -PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPRC5D-directed Therapies Market is Anticipated to Gain Momentum During the Forecast Period (2025-2034) Owing to Unmet Need in Multiple Myeloma | DelveInsight [prnewswire.com]
- 7. benchchem.com [benchchem.com]
- 8. GPRC5D is a target for the immunotherapy of multiple myeloma with rationally designed CAR T cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. [Expression of GPRC5D in newly diagnosed patients with multiple myeloma detected by flow cytometry and its prognostic value] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging GPRC5D-Targeted therapies for multiple myeloma: a comprehensive review PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Toxicities associated with BCMA, GPRC5D & FcRH5-targeting bispecifics and advice on their management | VJHemOnc [vjhemonc.com]
- 16. myeloma.ca [myeloma.ca]
- 17. youtube.com [youtube.com]



- 18. A T-cell–redirecting bispecific G-protein–coupled receptor class 5 member D x CD3 antibody to treat multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPRC5D: A Novel Therapeutic Target in Multiple Myeloma and Associated Pathologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387309#7oql-associated-diseases-and-pathologies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com